N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
This compound is a pyrrolopyrazine-based carboxamide derivative featuring a 4-chlorophenyl group at the carboxamide nitrogen and a 3,4-dimethoxyphenyl substituent on the pyrrolopyrazine core. The dihydropyrrolopyrazine scaffold provides partial saturation, which may enhance conformational flexibility and influence binding interactions in biological systems. Such structural attributes are common in pharmaceuticals and agrochemicals, where carboxamides serve as key pharmacophores .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-19-10-5-15(14-20(19)29-2)21-18-4-3-11-25(18)12-13-26(21)22(27)24-17-8-6-16(23)7-9-17/h3-11,14,21H,12-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKOBKUKFOKHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H20ClN3O2
- Molecular Weight : 357.84 g/mol
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolo[1,2-a]pyrazine have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that related compounds showed IC50 values ranging from 10 to 30 µM against various cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 15 |
| Compound B | MCF-7 (Breast) | 25 |
| This compound | HeLa (Cervical) | TBD |
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Research on similar pyrrolo[1,2-a]pyrazines has shown promising results in inhibiting COX enzymes, which play a crucial role in inflammation. For example, IC50 values for related compounds against COX-1 and COX-2 were reported as follows:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound C | 19.45 ± 0.07 | 42.1 ± 0.30 |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in cell proliferation and inflammation. The compound is believed to interact with specific receptors and enzymes that regulate these processes.
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical settings:
- Study on Anticancer Effects : In a study involving HeLa cells, a related compound demonstrated a significant reduction in cell viability at concentrations above 20 µM.
- Inflammation Model : In vivo studies using carrageenan-induced paw edema models showed that pyrrolo[1,2-a]pyrazine derivatives significantly reduced inflammation compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with analogs in terms of structure, physicochemical properties, and functional applications.
Structural Analogues with Pyrrolopyrazine Cores
Key Findings :
- The 3,4-dimethoxyphenyl substituent likely enhances aqueous solubility relative to the tert-butyl group in the fluorinated analog, which could improve bioavailability .
Heterocyclic Analogues with Distinct Cores
Key Findings :
- The imidazopyridine core () incorporates nitro and cyano groups, which are highly electron-withdrawing. This contrasts with the electron-rich dimethoxyphenyl group in the target compound, suggesting divergent reactivity and biological targets.
- Pyracarbolid () shares a dihydro heterocyclic scaffold but lacks the pyrrolopyrazine core. Its fungicidal activity highlights the importance of carboxamide positioning and heterocycle rigidity .
Carboxamide Derivatives with Arylpiperazine Moieties
| Compound Name | Core Structure | Substituents | Applications | Reference |
|---|---|---|---|---|
| N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide | Piperazine | - 4-Chlorophenyl - Ethyl |
Intermediate in antipsychotic drug synthesis |
Key Findings :
- The piperazine carboxamide () adopts a chair conformation, whereas the pyrrolopyrazine core in the target compound has a planar-to-chair flexibility. This structural difference may influence binding kinetics in neurological vs. pesticidal targets.
- Both compounds utilize 4-chlorophenyl groups, underscoring the role of halogenated aryl moieties in enhancing lipophilicity and target engagement .
Research Implications and Data Limitations
While direct pharmacological or pesticidal data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
Bioactivity Potential: The combination of 3,4-dimethoxyphenyl (electron-donating) and 4-chlorophenyl (halogen-bonding) groups may synergize to improve binding to enzymes or receptors involved in pest or disease pathways.
Synthetic Challenges : The dihydropyrrolopyrazine core requires precise regioselective synthesis, akin to methods used for imidazopyridines () and piperazines ().
Recommendations :
- Prioritize solubility and stability studies to assess formulation feasibility.
- Explore structure-activity relationships (SAR) by modifying methoxy and halogen substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
